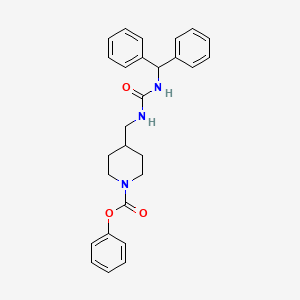

Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[(benzhydrylcarbamoylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c31-26(29-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-20-21-16-18-30(19-17-21)27(32)33-24-14-8-3-9-15-24/h1-15,21,25H,16-20H2,(H2,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLECIGPPXIRUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzhydrylureido group: This step often involves the reaction of benzhydryl isocyanate with an amine precursor.

Esterification: The final step involves the esterification of the piperidine derivative with phenyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzhydrylureido group or the ester functionality.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Therapeutic Applications

1. Central Nervous System Disorders

Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate shows promise in treating various central nervous system disorders. Compounds with similar piperidine structures have been investigated for their efficacy in treating conditions such as depression, anxiety, and obsessive-compulsive disorders. For example, research indicates that piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to manage depression and anxiety disorders .

2. Pain Management

The compound's structural analogs have been studied for their potential analgesic properties. Fatty acid amide hydrolase (FAAH) inhibitors, which include piperidine derivatives, have been shown to modulate pain pathways in the body. Studies suggest that these compounds can enhance the effects of endocannabinoids like anandamide, which play a critical role in pain modulation .

3. Antagonistic Properties

Research has highlighted the potential of piperidine-based compounds as antagonists for various receptors. For instance, bridged piperidine analogues have been developed to enhance receptor affinity and selectivity, particularly for P2Y14 receptors involved in inflammatory responses. This suggests that this compound could be explored further for its antagonistic capabilities in therapeutic contexts .

Case Studies

Case Study 1: Piperidine Analogs in Depression Treatment

A study published in a pharmacological journal examined the effects of various piperidine derivatives on depressive symptoms in animal models. The results indicated that specific modifications to the piperidine structure enhanced antidepressant activity, suggesting a pathway for developing new antidepressant medications based on this compound .

Case Study 2: Analgesic Efficacy

Research conducted on FAAH inhibitors demonstrated that certain piperidine compounds significantly reduced pain responses in neuropathic pain models. This study supports the hypothesis that this compound could serve as a candidate for further exploration in pain management therapies .

Mechanism of Action

The mechanism of action of Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Key Physicochemical and Analytical Data:

- Molecular Formula : C27H29N3O3

- HRMS (ESI+) : m/z [M + H]+ observed 444.22702 (calculated 444.22817) .

- Purity : 90% by HPLC (retention time = 7.507 min, 254 nm) .

- 1H NMR (DMSO-d6): Characteristic peaks include δ 7.37–7.06 (aromatic protons), δ 6.05 (urea NH), and δ 4.14–2.55 (piperidine and methylene protons) .

The benzhydrylurea moiety likely enhances target binding through hydrophobic interactions, while the piperidine scaffold contributes to conformational flexibility, a critical feature for protease inhibition .

Comparison with Structurally and Functionally Related Compounds

The following table summarizes key analogs of phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate, highlighting structural variations, biological targets, and functional

Structural and Functional Insights

- Bioactivity: Compound 42 demonstrates specificity for cathepsin V, a protease overexpressed in tumors. Its benzhydrylurea group may sterically block the enzyme’s active site, while the piperidine carbamate enhances solubility . Compound 1 () targets autotaxin, an enzyme involved in lysophosphatidic acid production. Its dichlorophenyl and sulfamoylamino groups likely improve binding affinity through halogen bonding and hydrogen bonding . Compound 5 () incorporates a sulfonamide group for PDEδ binding, critical for designing PROTACs (proteolysis-targeting chimeras) that degrade lipid metabolism regulators .

Synthetic Accessibility :

- Pharmacophore Variations: Hydrophobic substituents (e.g., benzhydrylurea in 42, trifluoromethyl in 3f) enhance membrane permeability and target engagement. Polar groups (e.g., sulfamoylamino in 1, hydroxymethyl in CAS 916078-39-2) improve solubility but may reduce blood-brain barrier penetration .

Biological Activity

Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a piperidine ring, a benzhydryl group, and a carboxylate moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 336.42 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cellular signaling processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase, which are critical in neurochemical pathways .

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing mood and cognitive functions.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, studies involving related piperidine derivatives have shown effectiveness against HIV and other viruses . Although specific data on this compound is limited, its structural similarity suggests potential antiviral activity.

Anticancer Activity

This compound may also have anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For example, some piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines .

Case Studies

- Study on Neuroprotective Effects : A study evaluated the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The results suggested that compounds similar to this compound could reduce neuronal apoptosis and improve cognitive function in animal models .

- Antimicrobial Screening : A range of piperidine derivatives were screened for antimicrobial activity. The findings indicated that certain modifications could enhance efficacy against bacterial strains, suggesting that structural variations in compounds like this compound may lead to improved antimicrobial properties .

Q & A

(Basic) What are the recommended synthetic routes for Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: Formation of the piperidine core via condensation of 4-aminopiperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Urea linkage introduction via reaction with benzhydryl isocyanate. Optimization includes using anhydrous solvents (e.g., THF) and controlled temperatures (0–5°C) to minimize side reactions .

- Yield Improvement: Catalytic amounts of DMAP (4-dimethylaminopyridine) can accelerate urea bond formation. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity before proceeding .

(Basic) How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization) .

- Spectroscopy: Confirm structure via - and -NMR. Key signals include:

- Mass Spectrometry: High-resolution MS (e.g., Q Exactive Orbitrap) validates molecular weight (calculated for : 430.21 g/mol) .

(Advanced) How can conflicting solubility data in polar vs. nonpolar solvents be resolved during formulation studies?

Methodological Answer:

- Contradiction Analysis: Discrepancies arise from protonation states. The piperidine nitrogen’s basicity (pKa ~8.5) allows solubility in acidic aqueous buffers (pH <6) but reduces solubility in nonpolar solvents like hexane.

- Experimental Design:

- Mitigation: For in vitro assays, pre-dissolve in DMSO (≤1% v/v) and dilute into aqueous buffers to avoid precipitation .

(Advanced) What strategies are effective for analyzing metabolic stability in hepatic microsomal assays?

Methodological Answer:

- Incubation Setup: Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Key Metabolites:

- Data Interpretation: Calculate using first-order kinetics. Compare with positive controls (e.g., verapamil) to validate assay robustness .

(Basic) What safety precautions are critical during handling and storage?

Methodological Answer:

- Handling: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders via fume hood use .

- Storage: Store at –20°C in amber vials under argon to prevent hydrolysis of the urea bond. Desiccants (e.g., silica gel) minimize moisture-induced degradation .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can computational modeling predict binding affinities to CNS targets like σ-1 receptors?

Methodological Answer:

- Docking Studies: Use Schrödinger Maestro with σ-1 receptor crystal structure (PDB: 5HK1). Focus on the piperidine-urea scaffold’s hydrogen bonding with Glu172 and hydrophobic interactions with Phe133 .

- MD Simulations: Run 100 ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. Calculate binding free energy via MM/GBSA .

- Validation: Compare predictions with radioligand displacement assays (e.g., -(+)-pentazocine) in rat brain homogenates .

(Basic) What are the best practices for resolving byproducts in the final synthesis step?

Methodological Answer:

- Byproduct Identification: Common impurities include unreacted benzhydryl isocyanate (retains isocyanate IR peak at ~2270 cm) and hydrolyzed urea derivatives.

- Purification:

- Quality Control: Confirm ≤0.5% impurities via -NMR integration and LC-MS .

(Advanced) How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and BBB permeability (PAMPA-BBB assay). High protein binding (>95%) may reduce free drug concentrations .

- Metabolite Interference: Identify active metabolites via LC-MS/MS in plasma. For example, N-dealkylated metabolites may retain partial activity .

- Dose Adjustment: Use allometric scaling (e.g., mg/kg) from rodent to human models to refine dosing regimens .

(Basic) What analytical techniques are suitable for stability testing under varying pH conditions?

Methodological Answer:

- Forced Degradation: Incubate at 37°C in buffers (pH 1–13) for 24–72 hours. Monitor degradation via:

- Kinetic Analysis: Plot degradation rate vs. pH to identify optimal formulation pH (e.g., pH 4–6 for maximum stability) .

(Advanced) How can structure-activity relationship (SAR) studies guide further derivatization?

Methodological Answer:

- Core Modifications:

- Biological Testing: Screen analogs in functional assays (e.g., cAMP inhibition for GPCR targets). Correlate IC values with computed logP and polar surface area .

- Data-Driven Design: Use multivariate analysis (e.g., PCA) to prioritize substituents balancing potency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.